
Myrophine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myrophine hydrochloride, also known as myristylbenzylmorphine hydrochloride, is an opiate analogue developed in 1952. It is a derivative of morphine, substituted with a 3-benzyl group and a 6-myristyl chain. This compound is metabolized to form benzylmorphine and further to morphine, making it a long-acting prodrug for morphine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of myrophine hydrochloride involves several steps. The starting material, ethanol amine, undergoes a condensation reaction with phenyl aldehyde to generate N-benzyl ethanol amine. This intermediate reacts with chlorpromazine chloride or bromidepropionyl bromide to form a homologous N-halogenated propionyl group-N-benzyl ethanol amine. A ring-closing reaction then produces a seven-membered ring intermediate, which is converted under reducing conditions to another intermediate. Finally, the target compound, this compound, is obtained under oxidation-reduction conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of cost-effective raw materials and environmentally friendly conditions, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Myrophine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include benzylmorphine and morphine, which are the active metabolites of this compound .
Aplicaciones Científicas De Investigación
Myrophine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of opiate analogues.
Biology: It is used to study the metabolism and pharmacokinetics of opiate derivatives.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the development of new analgesic drugs and formulations
Mecanismo De Acción
Myrophine hydrochloride exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. It primarily targets the mu-opioid receptor, leading to the activation of molecular signaling pathways that mediate analgesia, drowsiness, and changes in mood. The compound is metabolized to benzylmorphine and morphine, which further enhance its analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: The parent compound of myrophine hydrochloride, known for its potent analgesic properties.
Codeine: A less potent opiate used for mild to moderate pain relief.
Hydromorphone: A semi-synthetic opioid with similar analgesic properties but different pharmacokinetics.
Uniqueness
This compound is unique due to its long-acting prodrug nature, which allows for sustained analgesic effects. Its structural modifications, including the 3-benzyl group and 6-myristyl chain, differentiate it from other opiates and contribute to its distinct pharmacological profile .
Propiedades
Número CAS |
108016-75-7 |
|---|---|
Fórmula molecular |
C38H52ClNO4 |
Peso molecular |
622.3 g/mol |
Nombre IUPAC |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] tetradecanoate;hydrochloride |
InChI |
InChI=1S/C38H51NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-16-19-34(40)42-33-23-21-30-31-26-29-20-22-32(41-27-28-17-14-13-15-18-28)36-35(29)38(30,37(33)43-36)24-25-39(31)2;/h13-15,17-18,20-23,30-31,33,37H,3-12,16,19,24-27H2,1-2H3;1H/t30-,31+,33-,37-,38-;/m0./s1 |
Clave InChI |
OIJOFEMANOKQAR-VRVMWUCTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCC6=CC=CC=C6)CCN3C.Cl |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OCC6=CC=CC=C6)CCN3C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


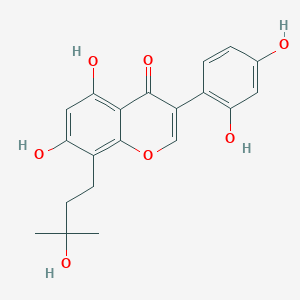
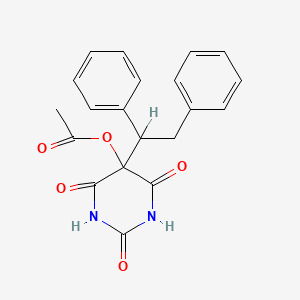


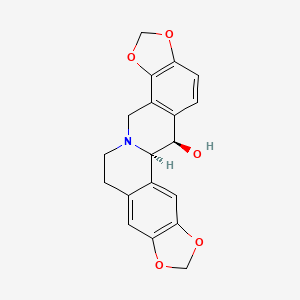
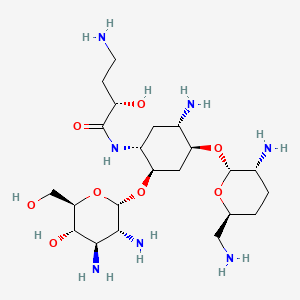
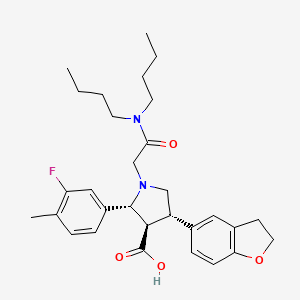
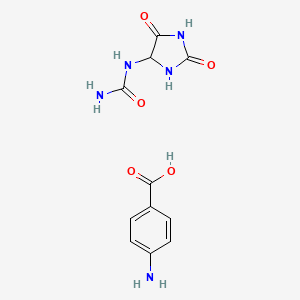


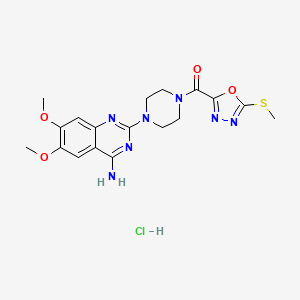
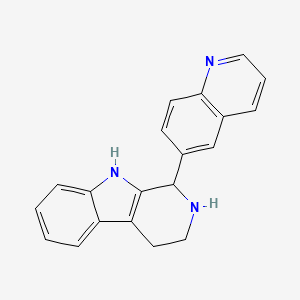
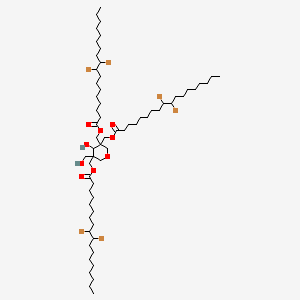
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
